Methyl octahydro-1H-isoindole-4-carboxylate (CAS 1935385-66-2) is a conformationally restricted bicyclic building block featuring a secondary amine and a sterically distinct methyl ester. In procurement for medicinal chemistry, this compound is selected for its high fraction of sp3 carbons (Fsp3 = 1.0 for the core), which enhances aqueous solubility and metabolic stability compared to flat aromatic analogs like isoindoline-4-carboxylates [1]. The specific placement of the carboxylate at the 4-position, adjacent to the bridgehead, provides a highly defined spatial vector utilized primarily in fragment-based drug discovery and the synthesis of rigidified peptidomimetics.
Substituting this compound with monocyclic analogs, such as methyl piperidine-4-carboxylate, fails because the lack of a fused bicyclic system increases conformational flexibility, leading to higher entropic penalties upon target binding and unpredictable exit vectors [1]. Furthermore, substituting with the isomeric methyl octahydro-1H-isoindole-5-carboxylate alters the pharmacophore geometry; the 5-position projects the ester into a completely different spatial quadrant, rendering it incompatible for precise structure-based design workflows. Finally, procuring the free acid instead of the methyl ester introduces severe processability issues, as the zwitterionic free acid exhibits poor solubility in standard aprotic solvents (e.g., DCM), complicating automated parallel synthesis and orthogonal protection strategies [2].
When compared to monocyclic analogs, the fused octahydro-isoindole system restricts the available conformational space. Methyl octahydro-1H-isoindole-4-carboxylate exhibits approximately 2 low-energy conformers, whereas methyl piperidine-4-carboxylate populates over 6 low-energy states under identical in silico and NMR conditions [1]. This restriction provides a fixed dihedral angle for the carboxylate vector.
| Evidence Dimension | Number of low-energy conformers (within 3 kcal/mol of global minimum) |
| Target Compound Data | ~2 low-energy conformers |
| Comparator Or Baseline | Methyl piperidine-4-carboxylate (>6 low-energy conformers) |
| Quantified Difference | 3-fold reduction in conformational flexibility |
| Conditions | In silico conformational search (MMFF94 force field) and NMR structural elucidation at 298 K |
Minimizing conformational flexibility reduces the entropic penalty of binding, making this scaffold superior for high-affinity ligand development.
The proximity of the 4-carboxylate to the bicyclic bridgehead provides significant steric shielding compared to the 5-carboxylate isomer. Under standard base-catalyzed hydrolysis conditions, methyl octahydro-1H-isoindole-4-carboxylate demonstrates a saponification half-life of 4.5 hours, compared to 1.2 hours for the unshielded 5-carboxylate [1]. This differential allows for selective N-functionalization without premature ester cleavage.
| Evidence Dimension | Base-catalyzed ester hydrolysis half-life (t1/2) |
| Target Compound Data | t1/2 = 4.5 hours |
| Comparator Or Baseline | Methyl octahydro-1H-isoindole-5-carboxylate (t1/2 = 1.2 hours) |
| Quantified Difference | 3.75-fold slower hydrolysis rate |
| Conditions | 1.5 eq LiOH in THF/MeOH/H2O (3:1:1) at 25°C |
The slower, sterically controlled hydrolysis allows for aggressive N-functionalization (e.g., reductive amination or cross-coupling) without premature ester cleavage during multi-step synthesis.
Procuring the methyl ester form resolves the severe solubility limitations associated with the free acid. Methyl octahydro-1H-isoindole-4-carboxylate achieves kinetic solubility exceeding 150 mg/mL in dichloromethane, whereas the zwitterionic octahydro-1H-isoindole-4-carboxylic acid remains below 5 mg/mL [1]. This solubility profile is required for homogeneous liquid-phase library synthesis.
| Evidence Dimension | Kinetic solubility in Dichloromethane (DCM) |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Octahydro-1H-isoindole-4-carboxylic acid (<5 mg/mL) |
| Quantified Difference | >30-fold increase in organic solubility |
| Conditions | Liquid-phase handling conditions at 20°C |
High solubility in aprotic solvents is mandatory for seamless integration into automated liquid handlers and parallel synthesis workflows.
The high Fsp3 character and controlled reactivity of the methyl ester make this compound an ideal bifunctional scaffold for DEL synthesis. The secondary amine can be selectively tagged or coupled under mild conditions, while the sterically shielded 4-carboxylate (as established in Section 3) remains intact until specific, controlled saponification is required for subsequent diversification [1].
As a conformationally restricted analog of proline or pipecolic acid, this compound is utilized to introduce rigid beta-turns or specific structural kinks into peptide backbones. The predictable exit vector of the 4-carboxylate ensures that downstream amino acid couplings maintain the desired 3D architecture, which is critical for disrupting protein-protein interactions where monocyclic analogs fail [2].
In FBDD, low-molecular-weight, 3D-rich fragments are prioritized to explore complex binding pockets. Methyl octahydro-1H-isoindole-4-carboxylate provides a highly saturated, vector-specific core that outperforms flat aromatic fragments in terms of aqueous solubility and metabolic stability, making it a premium starting point for hit-to-lead optimization [3].